molecular formula C17H19NO2 B13894192 1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone

1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone

Cat. No.: B13894192
M. Wt: 269.34 g/mol
InChI Key: IATQKNCFMFBDLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone is an organic compound with the molecular formula C10H13NO It is known for its unique structure, which includes a dimethylamino group and a methoxyphenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone can be synthesized through several methods. One common approach involves the reaction of 1-(4-dimethylamino-phenyl)-ethanone with 3-pyridinecarboxaldehyde in ethanol, using piperidine as a catalyst. The mixture is heated to reflux for 12 hours, and the solvent is then removed under reduced pressure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone involves its interaction with specific molecular targets and pathways. The dimethylamino and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering gene expression.

Comparison with Similar Compounds

    1-(4-(Dimethylamino)phenyl)ethanone: Similar structure but lacks the methoxy group.

    2-bromo-1-(4-dimethylamino-phenyl)-ethanone: Contains a bromine atom, which alters its reactivity.

    4-(N,N-diethylamino)benzaldehyde: Similar functional groups but different core structure.

Uniqueness: 1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone is unique due to the presence of both dimethylamino and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and industrial uses.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C17H19NO2/c1-18(2)15-8-6-14(7-9-15)17(19)12-13-4-10-16(20-3)11-5-13/h4-11H,12H2,1-3H3

InChI Key

IATQKNCFMFBDLA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.